Sigma-1 Receptor Binding Affinity in Guinea Pig Brain Membranes: A Cross-Study Comparable Benchmark
The target compound demonstrates affinity for the sigma-1 receptor in guinea pig brain membrane preparations. In a displacement assay using [3H]-(+)-pentazocine, the compound exhibited a Ki of 3.5 nM [1]. This value places it within the low-nanomolar affinity range characteristic of high-affinity sigma-1 ligands. For context, the well-established sigma-1 ligand haloperidol shows Ki values of 4.8–2.6 nM in comparable guinea pig brain membrane assays [2], suggesting that the target compound's primary sigma-1 binding interaction is of comparable magnitude to a widely used reference standard.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.5 nM |
| Comparator Or Baseline | Haloperidol: Ki = 4.8–2.6 nM (reported range across studies) |
| Quantified Difference | The target compound's affinity is within the same low-nanomolar range as haloperidol (≤2-fold difference). |
| Conditions | Displacement of [3H]-(+)-pentazocine from sigma-1 receptor in guinea pig brain cortex membranes after 120 mins by scintillation counting. |
Why This Matters
This single-point affinity value confirms the compound engages the sigma-1 receptor at pharmacologically relevant concentrations, enabling its use as a chemical probe in sigma-1 receptor studies where high-affinity binding is required.
- [1] BindingDB. (2007). BDBM50445477: Affinity Data for 4-ethoxy-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide. Retrieved from BindingDB. View Source
- [2] De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., & Dichiara, M. (2022). Structural and molecular insight into piperazine and piperidine derivatives as histamine H3 and sigma-1 receptor antagonists with promising antinociceptive properties. *Pharmacological Reports*, 74(3), 513–526. View Source
